![molecular formula C28H33N5O4 B1263254 (2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester
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Overview
Description
(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester is a phenylalanine derivative and a tert-butyl ester.
Scientific Research Applications
Synthesis and Evaluation of Ester Progenitors
Research conducted by Saari et al. (1984) explored the synthesis of various ester progenitors. The study investigated the conversion of esters to their corresponding amino acids, highlighting the potential application of ester derivatives in medicinal chemistry, particularly in the synthesis of antihypertensive agents (Saari et al., 1984).
Asymmetric Mannich Reaction in Synthesis
Yang, Pan, and List (2009) focused on the synthesis of tert-butyl esters using an asymmetric Mannich reaction. This technique is relevant in the creation of chiral compounds, crucial in developing pharmaceutical agents with specific stereochemical configurations (Yang, Pan, & List, 2009).
Novel N,N'-Ethylene-Bridged Derivatives
Yamato et al. (2000) synthesized novel N,N'-ethylene-bridged derivatives involving the tert-butyl ester. The research provides insights into the preparation and characterization of such compounds, highlighting their significance in the study of copper(II) complexes as models for enzymes like galactose oxidase (Yamato et al., 2000).
Oxazolidinone Derivatives and α-Amino Acids
Research by Rojas‐Lima et al. (2005) explored the synthesis of oxazolidinone derivatives, offering an economical approach to obtaining enantiopure α-amino acids. Such acids are foundational in the development of various bioactive compounds (Rojas‐Lima et al., 2005).
Synthesis of Acid-Sensitive Amino Acid Esters
A 1997 study presented methods for synthesizing acid-sensitive amino acid esters using a chiral glycine derivative. This method is essential for producing highly hindered α-amino acids, which have applications in medicinal chemistry and drug synthesis (Author Unknown, 1997).
properties
Product Name |
(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester |
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Molecular Formula |
C28H33N5O4 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-[[5-(4-phenylpiperazine-1-carbonyl)-1H-imidazole-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C28H33N5O4/c1-28(2,3)37-27(36)22(18-20-10-6-4-7-11-20)31-25(34)23-24(30-19-29-23)26(35)33-16-14-32(15-17-33)21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,29,30)(H,31,34)/t22-/m0/s1 |
InChI Key |
LEDSKCIDPIEJLN-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=C(NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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